molecular formula C40H24FeN8 B13653921 Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

Cat. No.: B13653921
M. Wt: 672.5 g/mol
InChI Key: DUVWLFDRXHMGJM-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra (4-pyridyl) porphyrin iron is a porphyrin-based compound containing iron. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of iron into the porphyrin ring enhances its chemical properties, making it useful in various scientific and industrial applications.

Properties

Molecular Formula

C40H24FeN8

Molecular Weight

672.5 g/mol

IUPAC Name

iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide

InChI

InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2

InChI Key

DUVWLFDRXHMGJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron typically involves the reaction of 5,10,15,20-Tetra (4-pyridyl) porphyrin with an iron salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization .

Industrial Production Methods

Industrial production of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra (4-pyridyl) porphyrin iron undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of iron(IV) or iron(V) species, while reduction reactions can produce iron(II) species .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetra (4-methylpyridyl) porphyrin iron
  • 5,10,15,20-Tetra (4-phenylpyridyl) porphyrin iron
  • 5,10,15,20-Tetra (4-carboxypyridyl) porphyrin iron

Uniqueness

5,10,15,20-Tetra (4-pyridyl) porphyrin iron is unique due to its specific pyridyl substituents, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The presence of iron also imparts unique redox properties, making it suitable for applications in catalysis and photodynamic therapy .

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